

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Tetrahydrothiopyran-4-ones

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Compound of Interest

Compound Name: *Tetrahydrothiopyran-4-one*

Cat. No.: *B549198*

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These application notes provide a detailed overview and experimental protocols for the synthesis of **tetrahydrothiopyran-4-ones** via a rhodium-catalyzed tandem alkyne hydroacylation and thio-conjugate-addition sequence. This one-pot process offers an efficient route to a variety of sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Introduction

Tetrahydrothiopyran-4-ones and their derivatives are important structural motifs found in a range of biologically active compounds. Traditional synthetic routes to these scaffolds can be lengthy and may lack modularity. A modern and efficient approach involves a rhodium-catalyzed reaction between β -tert-butylthio-substituted aldehydes and alkynes.^{[1][2][3][4][5]} This methodology allows for the rapid assembly of diverse **tetrahydrothiopyran-4-ones** in a single synthetic operation. The reaction proceeds through a tandem sequence of alkyne hydroacylation followed by an intramolecular thio-conjugate addition.^{[1][2][3]}

Reaction Principle

The core of this synthetic strategy is a rhodium-catalyzed hydroacylation of an alkyne with a β -tert-butylthio-substituted aldehyde. This initial step forms a β '-thio-substituted-enone

intermediate. This intermediate then undergoes a smooth, in situ intramolecular S-conjugate (thio-Michael) addition to yield the desired **tetrahydrothiopyran-4-one** ring system.^{[1][2][3]} The use of a β -tert-butylthio directing group on the aldehyde is crucial for the success of the hydroacylation step. The reaction is highly versatile, accommodating a wide range of both aldehyde and alkyne substrates.^[1]

Experimental Protocols

The following protocols are based on the general procedures reported for the rhodium-catalyzed synthesis of **tetrahydrothiopyran-4-ones**.

General Procedure for the Synthesis of Tetrahydrothiopyran-4-ones

A solution of the β -tert-butylthio-substituted aldehyde (1.0 equiv.), the corresponding alkyne (1.2 equiv.), $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (0.05 equiv.), and BINAP (0.05 equiv.) in 1,2-dichloroethane (DCE) is heated at 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion of the hydroacylation step, the reaction mixture is cooled to room temperature, and an acid promoter, such as trifluoroacetic acid (TFA), is added to facilitate the intramolecular thio-conjugate addition. After stirring, the reaction is quenched, and the product is isolated and purified using standard column chromatography techniques.

Detailed Steps:

- To an oven-dried reaction vessel, add the β -tert-butylthio-substituted aldehyde (1.0 equiv.), $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (5 mol%), and BINAP (5 mol%).
- Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.1 M with respect to the aldehyde.
- Add the alkyne (1.2 equiv.) to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.

- Once the hydroacylation is complete, cool the reaction to room temperature.
- Add trifluoroacetic acid (TFA) (1.0-2.0 equiv.) and stir the mixture at room temperature for 1-4 hours to effect cyclization.
- Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired **tetrahydrothiopyran-4-one**.

Synthesis of S,S-Dioxide Derivatives

The resulting **tetrahydrothiopyran-4-ones** can be further functionalized. For instance, oxidation to the corresponding S,S-dioxide derivatives can be achieved in situ.^[1]

Detailed Steps:

- Following the general procedure for the formation of the **tetrahydrothiopyran-4-one**, after the addition of TFA and stirring, cool the reaction mixture to 0 °C.
- Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 equiv.).
- Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC or LC-MS).
- Work-up and purify as described in the general procedure.

Data Presentation: Substrate Scope

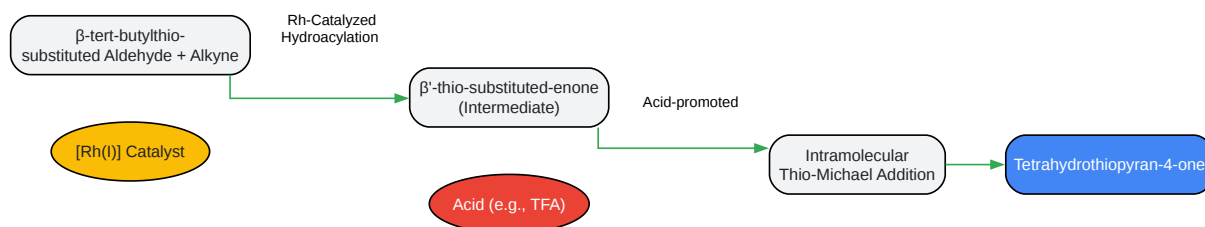
The rhodium-catalyzed synthesis of **tetrahydrothiopyran-4-ones** demonstrates a broad substrate scope with good to excellent yields. The following table summarizes representative examples.

Entry	Aldehyde Substrate	Alkyne Substrate	Product	Yield (%)
1	3-(tert-butylthio)propanal	Phenylacetylene	2-phenyltetrahydrothiopyran-4-one	85
2	3-(tert-butylthio)propanal	1-hexyne	2-butyltetrahydrothiopyran-4-one	78
3	3-(tert-butylthio)propanal	3,3-dimethyl-1-butyne	2-(tert-butyl)tetrahydrothiopyran-4-one	81
4	3-(tert-butylthio)butanal	Phenylacetylene	3-methyl-2-phenyltetrahydrothiopyran-4-one	75 (as a mixture of diastereomers)
5	2-methyl-3-(tert-butylthio)propanal	Phenylacetylene	2-phenyl-3-methyltetrahydrothiopyran-4-one	82 (as a mixture of diastereomers)
6	3-(tert-butylthio)propanal	Ethyl propiolate	2-(ethoxycarbonyl)tetrahydrothiopyran-4-one	65

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds via a two-stage mechanism: a rhodium-catalyzed alkyne hydroacylation followed by an acid-promoted intramolecular thio-conjugate addition.

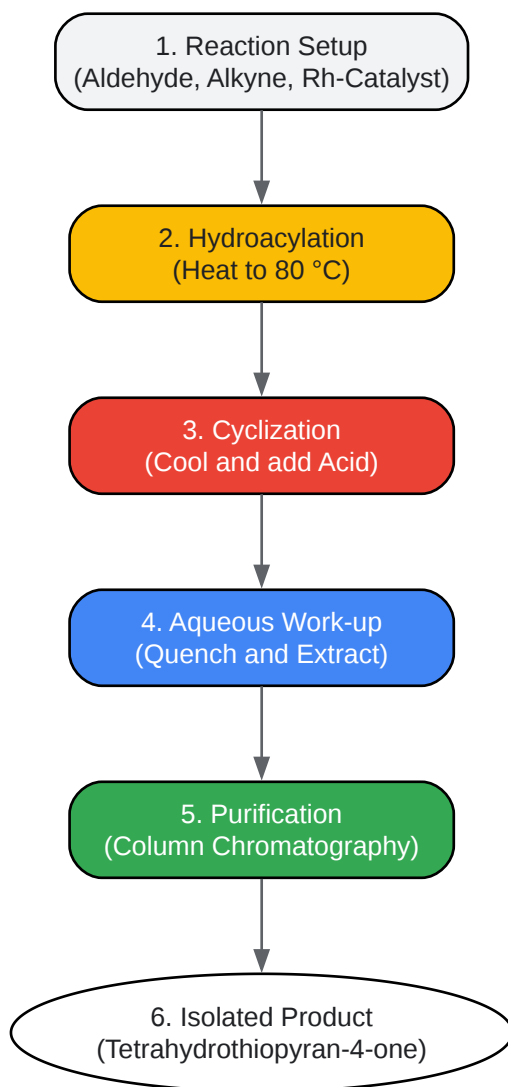


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Caption: Proposed reaction mechanism for the synthesis of **tetrahydrothiopyran-4-ones**.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and isolation of **tetrahydrothiopyran-4-ones**.



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Caption: General experimental workflow for the synthesis of **tetrahydrothiopyran-4-ones**.

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